![molecular formula C11H10ClN3O2S2 B2953241 5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-00-4](/img/structure/B2953241.png)
5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide
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Description
5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound with the molecular formula C11H10ClN3O2S2. It is also known by its synonyms 5-(4-chlorobenzenesulfinyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of derivatives similar to "5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide" involves multiple steps starting from basic chemical compounds such as 4-chlorobenzoic acid. These processes typically result in compounds with potential biological activities, including antiviral properties against specific viruses like the tobacco mosaic virus (Chen et al., 2010).
- Structural and electronic properties of related thiadiazole compounds have been thoroughly analyzed using techniques like FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. These studies provide valuable insights into the molecular and crystal structure, helping to understand the compound's reactivity and potential applications (Kerru et al., 2019).
Biological and Chemical Activities
- Research into thiadiazole derivatives, including those structurally similar to the mentioned compound, shows a broad spectrum of biological activities. This includes antimicrobial effects against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sah et al., 2014).
- The chemistry of thiadiazole compounds also extends to their use in synthesizing drug-like molecules. Studies have demonstrated methods for creating diverse thiadiazole derivatives with potential drug-like properties, including antibacterial activities (Gadad et al., 2000).
Applications in Material Science and Photovoltaics
- Thiadiazole derivatives have found applications in material science, particularly in the development of bulk heterojunction solar cells. Adjustments in the synthesis process and compound formulation can significantly impact the photovoltaic performance of solar cells, offering avenues for enhancing energy conversion efficiency (Chu et al., 2011).
Antiviral and Anticancer Potential
- Some thiadiazole compounds exhibit antiviral activity, notably against Herpes simplex virus type-1 (HSV-1), and cytotoxic effects against cancer cell lines. These findings underscore the potential of thiadiazole derivatives in antiviral and anticancer therapies (Dawood et al., 2011).
Enzyme Inhibition
- Thiadiazole derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase. This is relevant in medical research, particularly in exploring treatments for conditions like glaucoma by lowering intraocular pressure (Barboiu et al., 2000).
properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N,N-dimethylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c1-15(2)10(16)9-11(18-14-13-9)19(17)8-5-3-7(12)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSQSFDCHIUKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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